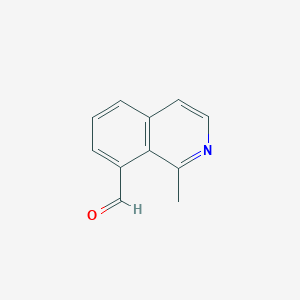

1-Methylisoquinoline-8-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGIWCJSDVGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Reactivity

Reactivity of the Aldehyde Functional Group

The carbaldehyde group at the C-8 position is the primary site for a variety of chemical transformations. Aldehydes are well-known for their susceptibility to nucleophilic addition reactions. iitk.ac.in The carbonyl carbon is electrophilic and will react with a range of nucleophiles. iitk.ac.in

Common reactions involving the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylisoquinoline-8-carboxylic acid.

Reduction: Reduction of the aldehyde, for example with sodium borohydride, would yield the corresponding alcohol, (1-methylisoquinolin-8-yl)methanol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent would lead to the formation of a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, to form larger, more complex structures.

Reactions Involving the Isoquinoline (B145761) Ring System

The isoquinoline ring of 1-Methylisoquinoline-8-carbaldehyde also exhibits characteristic reactivity. The nitrogen atom can be alkylated or acylated. gcwgandhinagar.com Electrophilic substitution on the benzene (B151609) ring is generally directed to positions 5 and 8, though the presence of the deactivating aldehyde group at C-8 would influence further substitution. gcwgandhinagar.comuop.edu.pk Nucleophilic attack is favored at the C-1 position of the pyridine (B92270) ring. gcwgandhinagar.comuop.edu.pk The methyl group at the C-1 position can also exhibit its own reactivity, for example, it can be a site for condensation reactions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis is fundamental for the unambiguous structural assignment of an organic molecule like 1-Methylisoquinoline-8-carbaldehyde. This would involve a suite of 1D and 2D NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

Detailed ¹H and ¹³C NMR spectra are essential for identifying the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aldehydic proton (likely in the 9-10 ppm region), the aromatic protons on the isoquinoline (B145761) core, and the methyl group protons (likely in the 2-3 ppm region). The precise chemical shifts would offer insights into the electronic effects of the aldehyde and methyl groups on the aromatic system.

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the aldehyde (typically >190 ppm), the various aromatic carbons, the quaternary carbons of the isoquinoline ring, and the methyl carbon. ifj.edu.pl

Currently, specific, experimentally verified chemical shift data for this compound are not available in the reviewed literature.

Elucidation of Spin-Spin Coupling Patterns (J-Couplings)

Analysis of the splitting patterns (J-couplings) in the ¹H NMR spectrum would be crucial for determining the connectivity of protons within the isoquinoline ring system. The magnitude of the coupling constants would help to establish the relative positions of the protons (ortho, meta, para coupling). This data is not currently published.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are indispensable for assembling the complete molecular structure. nih.govnih.govrsc.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) correlations through-bond, confirming the arrangement of protons on the aromatic rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly vital for identifying the connectivity around quaternary (non-protonated) carbons and for confirming the placement of the methyl and carbaldehyde substituents on the isoquinoline framework. bldpharm.comnih.gov

Specific COSY, HSQC, and HMBC correlation data for this compound have not been reported in the available scientific literature.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a fingerprint and aids in structural confirmation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be used to determine the precise molecular mass of this compound. This highly accurate measurement allows for the calculation of its elemental formula (C₁₁H₉NO), confirming that the observed mass is consistent with the proposed structure. nist.govchemicalbook.com While the nominal mass is known, specific experimental HRMS data is not published.

Electrospray Ionization (ESI) and Electron Ionization (EI) Fragmentation Pathways

Both ESI and EI are common ionization techniques used in mass spectrometry. chemenu.com

EI Fragmentation: In EI-MS, the molecule is bombarded with high-energy electrons, leading to predictable fragmentation patterns. For an aromatic aldehyde, characteristic losses would include the hydrogen atom from the aldehyde group (M-1) or the entire formyl radical (M-29). The fragmentation of the isoquinoline ring itself would also provide structural information. chemenu.com

ESI Fragmentation: ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this ion would be used to induce and analyze fragmentation, helping to further confirm the molecular structure. mdpi.com

Detailed experimental mass spectra and an analysis of the specific fragmentation pathways for this compound under either EI or ESI conditions are not currently documented in the accessible literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. While specific experimental IR spectral data for this compound is not widely available in public databases, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. The molecule consists of an isoquinoline core, a methyl group, and a carbaldehyde group.

The primary vibrational modes expected for this compound are associated with its aromatic system, the aldehyde group, and the methyl group.

Expected Vibrational Frequencies:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring are anticipated to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations, typically observed in the 2975-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The aldehyde functional group is characterized by a strong and distinct C=O stretching absorption. For an aromatic aldehyde, this band is expected to be found in the range of 1710-1685 cm⁻¹. The conjugation with the aromatic ring can slightly lower the frequency compared to a simple aliphatic aldehyde.

C-H Stretching of the Aldehyde: The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the 2850-2700 cm⁻¹ region. The presence of a band around 2720 cm⁻¹ is often a good indicator of an aldehyde.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) within the isoquinoline ring and the carbon-carbon double bonds (C=C) of the aromatic system will result in several bands in the 1650-1450 cm⁻¹ region. These bands can sometimes be complex due to overlapping vibrations.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the fingerprint region, typically between 1300 cm⁻¹ and 650 cm⁻¹. The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Methyl C-H Bending: The methyl group will also show characteristic bending vibrations, with a symmetric bend around 1375 cm⁻¹ and an asymmetric bend near 1450 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Methyl C-H | Stretching | 2975-2850 | Medium |

| Aldehyde C-H | Stretching | 2850-2700 | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1710-1685 | Strong |

| Aromatic C=N, C=C | Stretching | 1650-1450 | Medium to Strong |

| Methyl C-H | Bending | 1450, 1375 | Medium |

| Aromatic C-H | Bending | 1300-650 | Medium to Strong |

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structural Conformation

Currently, there are no publicly available crystal structure reports for this compound in crystallographic databases. However, were such a study to be performed, it would yield valuable insights into its molecular geometry.

Expected Structural Features:

A successful X-ray crystallographic analysis of this compound would reveal several key structural details:

Planarity of the Isoquinoline Ring System: The analysis would confirm the planarity of the fused bicyclic isoquinoline core.

Conformation of the Carbaldehyde Group: It would determine the orientation of the aldehyde group relative to the isoquinoline ring. Steric hindrance between the aldehyde's oxygen atom and the hydrogen atom at the peri-position (position 7) could lead to a non-planar arrangement, with the aldehyde group twisted out of the plane of the aromatic ring. The precise dihedral angle would be a key piece of data.

Bond Lengths and Angles: The study would provide precise measurements of all bond lengths and angles. For instance, the C=O bond length of the aldehyde and the C-C and C-N bond lengths within the isoquinoline ring would be determined with high accuracy. These values can offer insights into the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or weak C-H···O or C-H···N hydrogen bonds. These interactions govern the stability of the crystal lattice and can influence the bulk properties of the solid.

While experimental data is not available, computational modeling could provide a theoretical structure. Such models would likely predict a largely planar isoquinoline system with some potential out-of-plane twisting of the carbaldehyde group to minimize steric strain.

Computational and Theoretical Investigations of 1 Methylisoquinoline 8 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and various other properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the total electronic energy. For 1-methylisoquinoline-8-carbaldehyde, a DFT calculation would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine its most stable three-dimensional structure and associated energy.

However, a thorough search of peer-reviewed scientific literature did not yield specific studies that have published the optimized geometry or total energy calculations for this compound using DFT methods. While DFT studies have been conducted on the parent isoquinoline (B145761) molecule and other derivatives, this specific data for the title compound remains uncharacterised in published research. tandfonline.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

An analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal the likely sites for electrophilic and nucleophilic attack. For instance, studies on similar heterocyclic aldehydes often show the LUMO localized over the carbonyl group and the conjugated ring system. nih.gov Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital diagrams for this compound have not been reported in the accessible scientific literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Determination

To understand the mechanism of a reaction involving this compound, computational methods would be used to identify the structures of any transition states. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This is essential for predicting reaction feasibility and rates.

Mechanistic studies on related isoquinolines have been performed, for example, in the context of hydrosilylation reactions. However, specific research detailing the characterization of transition states or reaction barriers for reactions involving this compound is not available in published literature.

Kinetic and Thermodynamic Parameters of Reactions

Detailed studies providing these specific kinetic and thermodynamic parameters for reactions of this compound are not present in the current body of scientific literature.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The presence of the methyl and carbaldehyde groups on the isoquinoline scaffold suggests the possibility of different rotational isomers.

A computational conformational analysis of this compound would involve calculating the relative energies of different conformers, particularly concerning the orientation of the aldehyde group relative to the isoquinoline ring. This analysis would identify the most stable conformer and the energy barriers to rotation. Intramolecular interactions, such as hydrogen bonds or steric hindrance between the peri-positioned methyl and aldehyde groups, would be critical in determining the preferred conformation. Studies on other substituted quinolines and isoquinolines have shown that such interactions significantly influence the molecule's shape and reactivity. nih.gov

Despite the importance of this analysis for understanding the molecule's structure and properties, no specific conformational analysis studies for this compound have been found in the scientific literature.

Torsional Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the carbaldehyde group to the isoquinoline ring. The analysis of the torsional potential energy surface (PES) for this rotation is essential to identify the most stable conformers and the energy barriers that separate them.

Computational studies on analogous molecules, such as quinoline-4-carbaldehyde, have shown that the orientation of the aldehyde group relative to the heterocyclic ring system is a key determinant of stability. nih.gov For this compound, a PES scan can be performed by systematically varying the dihedral angle defined by the atoms of the C(7)-C(8)-C(aldehyde)-O(aldehyde) bond. Such calculations typically reveal the existence of distinct energy minima corresponding to stable conformers.

It is hypothesized that two primary planar conformers exist: a syn and an anti conformer, where the aldehyde's carbonyl group is oriented towards or away from the nitrogen-containing ring, respectively. The relative energies of these conformers determine their population distribution at thermal equilibrium. In similar aldehyde-substituted quinolines, the stability of a conformer can be influenced by weak intramolecular hydrogen bonds, such as a C-H···O interaction between the aldehyde oxygen and a nearby aromatic hydrogen. nih.gov The conformer allowing for this interaction is often found to be the most stable ground state. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from a Torsional PES Scan

| Conformer | Dihedral Angle (C7-C8-C=O) | Relative Energy (kcal/mol) | Stability Note |

| Conformer A (syn-periplanar) | ~0° | 0.00 | Global Minimum, potentially stabilized by weak intramolecular C-H···O interaction. |

| Transition State 1 | ~90° | 4.5 - 6.0 | Rotational barrier, aldehyde group is perpendicular to the isoquinoline ring. |

| Conformer B (anti-periplanar) | ~180° | 1.5 - 3.0 | Local Minimum, higher in energy due to steric hindrance or lack of stabilizing interactions. |

| Transition State 2 | ~270° | 4.5 - 6.0 | Rotational barrier, equivalent to Transition State 1. |

Note: The data in this table is illustrative and based on typical findings for similar aromatic aldehydes. Actual values would require specific DFT calculations for this compound.

Intra- and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions (NCIs) are fundamental in dictating the supramolecular chemistry, crystal packing, and biological interactions of a molecule. rsc.org For this compound, both intra- and intermolecular NCIs are significant.

Intramolecular Interactions: As suggested by the torsional analysis, weak intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. nih.gov The primary candidate for such an interaction in this compound is a C-H···O bond between the aldehyde oxygen and the hydrogen at the C7 position of the isoquinoline ring. The formation of such a bond can lead to a planar, more rigid molecular structure. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to confirm and characterize these interactions by analyzing electron density distribution and orbital overlaps. eurjchem.com NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions that contribute to molecular stability. eurjchem.com

Intermolecular Interactions: In the solid state or in solution, intermolecular forces govern how molecules of this compound interact with each other. Key interactions include:

π-π Stacking: The planar aromatic isoquinoline ring system facilitates stacking interactions between molecules, which is a significant driving force for crystal formation.

Dipole-Dipole Interactions: The polar carbaldehyde group creates a molecular dipole moment, leading to electrostatic interactions that influence molecular orientation.

Computational methods such as Non-Covalent Interaction (NCI) analysis are used to visualize and understand these weak interactions in real space, providing a detailed picture of the bonding landscape. semanticscholar.orgmdpi.com

Table 2: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Computational Investigation Method |

| Intramolecular | ||

| C-H···O Hydrogen Bond | Between the aldehyde oxygen and the C7-H of the isoquinoline ring, stabilizing planar conformers. | NBO, QTAIM, Potential Energy Surface Scan |

| Intermolecular | ||

| π-π Stacking | Face-to-face or offset stacking of the aromatic isoquinoline rings. | NCI Plot, Crystal Structure Prediction |

| Dipole-Dipole | Electrostatic attraction between the polar aldehyde groups of adjacent molecules. | Molecular Electrostatic Potential (MEP) Map |

| van der Waals | General dispersion forces contributing to molecular packing. | DFT with dispersion correction (e.g., DFT-D3) |

Prediction and Validation of Spectroscopic Parameters via Computational Methods

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, researchers can validate the computed molecular structures and gain a deeper understanding of the spectral features. eurekaselect.com DFT calculations are a cornerstone of this approach for molecules like this compound. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be computed using DFT methods, often with the B3LYP functional. researchgate.netsiftdesk.org These calculations yield a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). researchgate.net A known systematic discrepancy between theoretical and experimental frequencies, arising from the harmonic approximation in the calculations and other method-inherent limitations, is typically corrected by applying a uniform scaling factor to the computed frequencies. nih.gov The close agreement between the scaled theoretical frequencies and the experimental FT-IR and Raman spectra serves as strong evidence for the accuracy of the optimized molecular geometry. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde, C-H stretching of the methyl and aromatic groups, and various ring deformation modes.

NMR Spectroscopy (¹H and ¹³C): The prediction of nuclear magnetic resonance (NMR) chemical shifts is another critical area for computational validation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating the isotropic magnetic shielding tensors of nuclei. siftdesk.orgresearchgate.net These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(TMS) - σ(sample). researchgate.net

The accuracy of predicted ¹H and ¹³C chemical shifts is highly sensitive to the molecular geometry. Therefore, a strong correlation between the calculated and experimental NMR spectra provides robust validation for the computationally determined three-dimensional structure of this compound, including its preferred conformation. nih.gov

Table 3: Interactive Data Table for Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Atom/Group | Predicted Value (Computational) | Experimental Value |

| FT-IR Frequency | C=O Stretch | 1685 cm⁻¹ (scaled) | ~1700 cm⁻¹ |

| Aromatic C-H Stretch | 3050 cm⁻¹ (scaled) | ~3065 cm⁻¹ | |

| Aliphatic C-H Stretch | 2920 cm⁻¹ (scaled) | ~2930 cm⁻¹ | |

| ¹H NMR Shift | Aldehyde H | 10.2 ppm | ~10.4 ppm |

| Methyl H | 2.8 ppm | ~2.9 ppm | |

| Aromatic H (e.g., H-7) | 7.9 ppm | ~8.1 ppm | |

| ¹³C NMR Shift | Aldehyde C=O | 192.5 ppm | ~194.0 ppm |

| Aromatic C (e.g., C-8) | 135.0 ppm | ~136.2 ppm | |

| Methyl C | 24.5 ppm | ~25.1 ppm |

Note: The data presented is illustrative, based on typical values for structurally related compounds found in the literature. siftdesk.orgresearchgate.netresearchgate.netmdpi.com Precise experimental and computational values would be specific to this compound.

Advanced Research Applications of 1 Methylisoquinoline 8 Carbaldehyde in Synthetic Chemistry

Precursor in the Total Synthesis and Semisynthesis of Complex Alkaloids and Natural Product Analogues

Currently, there is a notable absence of published literature detailing the specific use of 1-Methylisoquinoline-8-carbaldehyde in the total or semisynthesis of complex alkaloids and natural product analogues. However, the structural framework of this compound strongly suggests its potential as a valuable precursor in this domain. The isoquinoline (B145761) core is a fundamental structural motif present in a vast array of naturally occurring alkaloids with significant biological activities.

The aldehyde functionality at the 8-position serves as a versatile chemical handle for a variety of synthetic transformations. It can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and various condensation reactions to elaborate the carbon skeleton. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group interconversion and the construction of more complex molecular architectures. The presence of the methyl group at the 1-position can influence the reactivity and conformational preferences of the isoquinoline ring system, which could be strategically exploited in stereoselective syntheses.

Given the prevalence of the 1-methylisoquinoline (B155361) core in numerous alkaloids, it is plausible that this compound could serve as a key intermediate in the synthesis of novel or known natural products. Future research in this area could unlock its potential as a pivotal building block for accessing complex molecular targets.

Building Block for the Development of Novel Heterocyclic Scaffolds with Unique Structural Features

While specific examples of this compound being used to develop novel heterocyclic scaffolds are not yet reported in the scientific literature, its chemical nature makes it an ideal candidate for such endeavors. The aldehyde group is a gateway to a multitude of cyclization reactions.

For instance, it can react with binucleophiles, such as 1,2-diamines, 1,2-diols, and 1,2-dithiols, to form new five- or six-membered heterocyclic rings fused to the isoquinoline core. These reactions could lead to the synthesis of novel polycyclic systems with potentially unique photophysical, electronic, or biological properties.

Moreover, the aldehyde can participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions, which are powerful tools for the rapid generation of molecular complexity from simple starting materials. The resulting poly-substituted heterocyclic scaffolds could be of significant interest in medicinal chemistry and materials science. The inherent asymmetry of the this compound molecule also presents opportunities for the development of novel chiral ligands for asymmetric catalysis.

Investigating Fundamental Organic Reaction Mechanisms

The specific application of this compound in the investigation of fundamental organic reaction mechanisms has not been documented. However, its structure presents several features that could be of interest for mechanistic studies. The electronic interplay between the electron-withdrawing aldehyde group and the electron-rich, N-containing isoquinoline ring could influence the regioselectivity and stereoselectivity of various reactions.

The compound could be used as a model substrate to study the mechanisms of reactions involving aldehydes, such as nucleophilic addition, oxidation, and reduction, within the specific steric and electronic environment of the isoquinoline nucleus. Furthermore, the 1-methyl group can serve as a stereochemical marker or a handle for isotopic labeling studies to probe reaction pathways and transition state geometries. The unique electronic properties of the isoquinoline ring could also be used to modulate the reactivity of the aldehyde group, providing insights into the subtle factors that govern chemical transformations.

Probing Intermolecular Interactions and Surface Adsorption Phenomena (e.g., Corrosion Inhibition Mechanisms)

While direct studies on this compound as a corrosion inhibitor are not available, significant research has been conducted on the closely related compound, 1-Methylisoquinoline, for the corrosion inhibition of mild steel in acidic media. These findings provide a strong basis for inferring the potential of this compound in this application. The presence of the aldehyde group is expected to enhance its adsorption onto metal surfaces, potentially leading to improved corrosion inhibition efficiency.

A study on 1-Methylisoquinoline demonstrated its effectiveness as a corrosion inhibitor for mild steel in 1 M HCl. The inhibition efficiency was found to increase with increasing inhibitor concentration and decrease with a rise in temperature. The adsorption of 1-methylisoquinoline on the mild steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.

The addition of an aldehyde group at the 8-position of 1-methylisoquinoline would likely enhance its corrosion inhibition properties. The oxygen atom of the aldehyde group can act as an additional site for coordination with the metal surface, thereby strengthening the adsorption and forming a more stable protective film.

Detailed Research Findings on 1-Methylisoquinoline as a Corrosion Inhibitor

The following data is from a study on 1-Methylisoquinoline , a closely related compound.

Table 1: Inhibition Efficiency of 1-Methylisoquinoline at Different Concentrations and Temperatures

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 303 K | Inhibition Efficiency (%) at 313 K | Inhibition Efficiency (%) at 323 K |

| 100 | 75.3 | 68.5 | 60.1 |

| 200 | 82.1 | 74.2 | 65.8 |

| 300 | 86.4 | 79.1 | 70.3 |

| 400 | 89.2 | 82.5 | 74.6 |

| 500 | 91.5 | 85.3 | 78.2 |

| 600 | 93.1 | 87.6 | 81.4 |

Table 2: Thermodynamic Parameters for the Adsorption of 1-Methylisoquinoline on Mild Steel

| Parameter | Value |

| ΔG°ads (kJ mol⁻¹) at 303 K | -35.2 |

| ΔH°ads (kJ mol⁻¹) | -15.8 |

| ΔS°ads (J mol⁻¹ K⁻¹) | 64.0 |

The negative value of the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. The negative value of the standard enthalpy of adsorption (ΔH°ads) suggests that the adsorption is an exothermic process. The positive value of the standard entropy of adsorption (ΔS°ads) is indicative of an increase in disorder at the metal-solution interface upon adsorption.

The adsorption of 1-Methylisoquinoline was found to be consistent with the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The mechanism of inhibition is attributed to the physical and chemical adsorption of the isoquinoline molecules on the steel surface, blocking the active sites for corrosion.

The introduction of a carbaldehyde group at the 8-position in this compound would be expected to further enhance its interaction with the metal surface through the lone pair of electrons on the oxygen atom, potentially leading to a higher inhibition efficiency.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, are central to modern synthetic organic chemistry. jocpr.com Future research will likely focus on developing synthetic routes to 1-Methylisoquinoline-8-carbaldehyde that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comrsc.org

Current synthetic strategies for isoquinoline (B145761) skeletons often involve multi-step procedures that may not be optimally efficient. nih.gov Emerging methodologies that could be applied to the synthesis of this compound include:

Catalyst- and Solvent-Free Reactions: Inspired by recent advancements in the synthesis of azaarenes, new methods could involve the direct addition of precursors under neat conditions, eliminating the need for hazardous solvents and expensive metal catalysts. beilstein-journals.org This approach has been successful for the synthesis of various azaarene derivatives with moderate to excellent yields. beilstein-journals.org

One-Pot Procedures: The development of one-pot, multi-component reactions would represent a significant step forward. organic-chemistry.org For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes has been shown to be highly efficient and atom-economical. rsc.org Applying a similar strategy could enable the rapid assembly of the this compound scaffold from simple, readily available starting materials.

Addition Reactions: Addition reactions are inherently atom-economical. jocpr.comrsc.org Future synthetic designs will likely prioritize cycloadditions and other additive processes that construct the isoquinoline core without generating stoichiometric byproducts.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Description | Atom Economy | Reference |

|---|---|---|---|

| Addition Reactions | Reactants combine to form a single, larger product with no other molecules produced. | 100% | jocpr.com |

| Rearrangement Reactions | A molecule's carbon skeleton is rearranged to yield a structural isomer of the original molecule. | 100% | jocpr.com |

| Substitution Reactions | A functional group in a chemical compound is replaced by another group. | <100% | rsc.org |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The reactivity of the 1-methylisoquinoline (B155361) core and the attached carbaldehyde group offers fertile ground for exploration. The methyl group at the C-1 position is known to be reactive, and the aldehyde function is a versatile handle for a wide array of chemical transformations. researchgate.netuop.edu.pk

Future research will likely investigate:

C-H Functionalization: Direct functionalization of the C-H bonds of the isoquinoline core, catalyzed by transition metals like rhodium, cobalt, or copper, could provide novel pathways to substituted derivatives. organic-chemistry.org For example, Ru(II)-catalyzed C-H functionalization has been used to synthesize isoquinolines without an external oxidant. organic-chemistry.org

Novel Catalytic Systems: The design and application of new catalytic systems will be crucial. This includes the use of nanocatalysts, which can offer high efficiency and reusability. nih.gov For instance, a magnetic core-shell nanocatalyst has been shown to be effective in the synthesis of polyhydroquinoline derivatives. nih.gov The development of catalytic systems based on earth-abundant and non-toxic metals is also a key area of interest. nih.gov

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could lead to the rapid construction of complex molecules from this compound. nih.gov

Table 2: Examples of Catalytic Systems in Isoquinoline Synthesis

| Catalyst Type | Description | Application Example | Reference |

|---|---|---|---|

| Rhodium(III) | Catalyzes C-H bond activation and cyclization with alkynes. | One-pot synthesis of multisubstituted isoquinolines. | organic-chemistry.org |

| Copper | Used in denitrogenative transannulation reactions. | Synthesis of 1-aminoisoquinolines from 3-aminoindazoles. | organic-chemistry.org |

| Cobalt(III) | Catalyzes C-H/N-H bond functionalization without oxidants. | Synthesis of 1-aminoisoquinolines from aryl amidines. | organic-chemistry.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery. rjptonline.orgyoutube.com These computational tools can be leveraged to accelerate the development and understanding of this compound chemistry.

Key areas for the application of AI and ML include:

Reaction Outcome Prediction: Machine learning models, particularly neural networks, can be trained on existing reaction data to predict the products of unknown reactions with high accuracy. researchgate.netacs.org This can save significant time and resources in the laboratory by prioritizing promising synthetic routes.

Synthesis Planning: AI can be used to design novel synthetic pathways. youtube.comyoutube.com By conceptualizing molecules as the result of experimental processes, generative AI models can propose synthetic "recipes" to create target structures like this compound. youtube.com

Catalyst and Reaction Condition Optimization: AI algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for yield and selectivity. mdpi.com This is particularly useful for complex reactions like C-H functionalization. digitellinc.com

Table 3: Applications of AI/ML in Chemical Synthesis

| Application | AI/ML Technique | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Forward Reaction Prediction | Molecular Transformer Models, Graph Convolutional Neural Networks | Predicts major products of new reactions, guiding experimental design. | researchgate.net |

| Retrosynthetic Analysis | Policy Networks, Sequence-to-sequence models | Proposes novel and efficient synthetic routes to the target molecule. | youtube.com |

| Reaction Condition Recommendation | Bayesian Optimization, Neural Networks | Optimizes reaction conditions (yield, cost, etc.) for synthesis and derivatization. | mdpi.com |

Advanced Material Science Investigations Utilizing Isoquinoline Carbaldehyde Scaffolds for Fundamental Property Studies

The isoquinoline scaffold is a "privileged" structure found not only in pharmaceuticals but also in materials with interesting photophysical properties. nih.gov The unique electronic structure of the isoquinoline ring system, combined with the reactivity of the carbaldehyde group, makes this compound a promising building block for new materials. chemimpex.commdpi.com

Future research in this area could focus on:

Fluorosensors: Isoquinoline derivatives have been investigated as fluorescent sensors. nih.gov The specific substitution pattern of this compound could be exploited to design new sensors for detecting metal ions or other analytes.

Organic Electronics: The isoquinoline core is a component of materials used in organic light-emitting diodes (OLEDs). chemimpex.com Derivatives of this compound could be synthesized and evaluated for their electroluminescent properties.

Functional Polymers and Coatings: The carbaldehyde group provides a convenient point for polymerization or for grafting onto surfaces. chemimpex.com This could lead to the development of new polymers or coatings with enhanced durability or specific chemical resistance.

Supramolecular Assemblies: The planar aromatic structure of the isoquinoline core can participate in π-π stacking interactions, leading to the formation of ordered supramolecular structures with unique properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of 1-Methylisoquinoline-8-carbaldehyde, and how can reproducibility be ensured?

- Methodology : Key variables include reaction temperature, solvent polarity, catalyst loading (e.g., palladium-based catalysts for cross-coupling), and reaction time. Use controlled experiments (e.g., Design of Experiments, DoE) to isolate optimal conditions. Characterize intermediates via TLC or HPLC to monitor reaction progression. Ensure reproducibility by documenting purity (≥95% by GC-MS), solvent removal methods (rotary evaporation under reduced pressure), and storage conditions (inert atmosphere, −20°C) .

- Validation : Cross-validate synthesis outcomes using IR (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR for structural confirmation (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- MS : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis.

- IR : Confirm functional groups (e.g., isoquinoline ring vibrations at 1600–1500 cm⁻¹).

- Elemental Analysis : Verify stoichiometric ratios (e.g., C₁₀H₉NO).

Q. How should researchers address safety and stability concerns during handling and storage?

- Protocols : Store under argon at −20°C to prevent aldehyde oxidation. Use fume hoods for synthesis due to potential volatility. Refer to SDS guidelines for toxicity (e.g., LD₅₀ in rodent models) and disposal protocols. Include stability tests under varying pH/temperature to assess degradation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Approach : Perform multi-technique validation:

- Compare X-ray structures (refined via SHELXL) with DFT-optimized geometries (B3LYP/6-31G* level).

- Analyze NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian).

- Address outliers by re-examining crystal packing effects or solvent interactions in spectroscopic measurements .

Q. What experimental designs are suitable for studying the compound’s reactivity in heterocyclic functionalization?

- Design : Use kinetic studies (e.g., time-resolved NMR) to track aldehyde reactivity in nucleophilic additions. Employ Hammett plots to correlate substituent effects with reaction rates. For catalytic applications (e.g., asymmetric synthesis), screen chiral ligands (BINOL, Salen) and assess enantiomeric excess via chiral HPLC .

Q. How can systematic reviews address discrepancies in reported biological activities of this compound analogs?

- Method : Follow PRISMA guidelines for literature screening. Extract data on IC₅₀ values, assay types (e.g., enzyme inhibition vs. cell viability), and structural modifiers. Perform meta-regression to identify confounding variables (e.g., solvent DMSO’s cytotoxicity in cell-based assays) .

Q. What computational strategies improve the prediction of physicochemical properties for this compound?

- Models : Use QSPR (Quantitative Structure-Property Relationship) with descriptors like logP, polar surface area, and H-bonding capacity. Validate predictions against experimental solubility (shake-flask method) and permeability (PAMPA assay). Address outliers via molecular dynamics simulations of solvation effects .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response relationships in toxicity studies?

- Analysis : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/LC₅₀ with 95% confidence intervals. Use ANOVA to compare treatment groups, followed by post-hoc tests (Tukey’s HSD). Include raw data in appendices for transparency .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Guidelines : Follow ICMJE standards:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.